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Compound of Interest

Compound Name: Bromadoline

Cat. No.: B162770

Disclaimer: The following information is intended for researchers, scientists, and drug
development professionals. It is crucial to distinguish Bromadoline from Bromadiolone, a
potent anticoagulant rodenticide with a similar name but entirely different chemical structure
and pharmacological effects.

Bromadoline is a synthetic compound classified as a selective p-opioid receptor agonist.[1][2]

First synthesized in the 1970s by the Upjohn company, it has been a subject of research for its

analgesic properties.[2][3] This technical guide provides a summary of the available information
on the molecular formula and properties of Bromadoline.

Molecular Identity and Physicochemical Properties

Bromadoline, with the IUPAC name 4-bromo-N-[(1R,2R)-2-
(dimethylamino)cyclohexyl]lbenzamide, is characterized by the molecular formula
C15H21BrN20.[1] Its chemical structure consists of a brominated benzamide moiety attached
to a dimethylamino-substituted cyclohexane ring. The compound's molecular weight is 325.24
g/mol .

Table 1: Physicochemical Properties of Bromadoline
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Property Value Reference
CAS Number 67579-24-2

Molecular Formula C15H21BrN20

Molecular Weight 325.24 g/mol

4-bromo-N-[(1R,2R)-2-

IUPAC Name (dimethylamino)cyclohexyl]ben
zamide
Solubility Soluble in DMSO

) Exceeding 98% for research
Purity L
applications

Mechanism of Action: p-Opioid Receptor Agonism

Bromadoline exerts its pharmacological effects primarily through its interaction with the p-
opioid receptors (MORSs) in the central nervous system. As an agonist, Bromadoline binds to
and activates these receptors, mimicking the effects of endogenous opioids like endorphins.
The activation of p-opioid receptors, which are G-protein coupled receptors (GPCRS), initiates
a downstream signaling cascade.

This signaling cascade typically involves the inhibition of adenylate cyclase, leading to
decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the activation of MORs can
lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the
closing of voltage-gated calcium channels. These events collectively result in hyperpolarization
of the neuronal membrane and a reduction in neurotransmitter release, which underlies the
analgesic effects of p-opioid agonists.
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A generalized signaling pathway of the p-opioid receptor upon agonist binding.
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Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of
Bromadoline are not extensively available in publicly accessible scientific literature. The
synthesis of related benzamide compounds often involves the coupling of a substituted benzoic
acid or benzoyl chloride with a corresponding amine. For instance, the synthesis of 4-Bromo-N-
cyclohexylbenzenesulfonamide has been described involving the reaction of 4-bromobenzene
sulfonylchloride with cyclohexylamine in an aqueous medium with sodium carbonate to
maintain a basic pH. While not identical, this provides a general framework that could be
analogous to the synthesis of Bromadoline from a 4-bromobenzoyl derivative and (1R,2R)-
N,N-dimethylcyclohexane-1,2-diamine.

Pharmacological characterization would typically involve in vitro receptor binding assays to
determine the affinity and selectivity of Bromadoline for the p-opioid receptor, as well as
functional assays to measure its agonist activity. In vivo studies in animal models would be
necessary to evaluate its analgesic efficacy and potential side effects.

Limitations and Future Research

Despite its initial synthesis and identification as a p-opioid receptor agonist, there is a notable
scarcity of in-depth, peer-reviewed research on Bromadoline in the public domain.
Consequently, a comprehensive technical guide with detailed experimental data, extensive
pharmacological profiles, and established clinical trial data cannot be fully compiled at this time.

Future research is required to fully elucidate the pharmacological profile of Bromadoline,
including its binding kinetics, functional efficacy at the p-opioid receptor, and its in vivo effects.
Such studies would be essential to determine its potential as a therapeutic agent for pain
management and to understand its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162770#molecular-formula-and-properties-of-
bromadoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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